1-[(2-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine
Overview
Description
1-[(2-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to a piperazine ring, making it a molecule of interest in medicinal chemistry and drug design.
Preparation Methods
The synthesis of 1-[(2-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine typically involves a multi-step process. One common method includes the Buchwald-Hartwig amination reaction, where N-Boc-piperazine is reacted with (2-bromophenyl)(2,4-dimethylphenyl)sulfane, followed by acidic deprotection to yield the desired product . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up, such as using continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
1-[(2-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromophenyl group is coupled with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles or boronic acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s.
Chemical Biology: It serves as a building block in the synthesis of more complex molecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is crucial in mitigating symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
1-[(2-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine can be compared with other piperazine derivatives such as:
Ciprofloxacin and Ofloxacin: These are well-known antibiotics that also contain the piperazine ring.
Antipsychotic Drugs: Compounds like quetiapine and aripiprazole, which also feature piperazine moieties, are used in the treatment of psychiatric disorders.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-22-18-9-5-4-8-17(18)21-12-10-20(11-13-21)14-15-6-2-3-7-16(15)19/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYQSRVNOUIZOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.